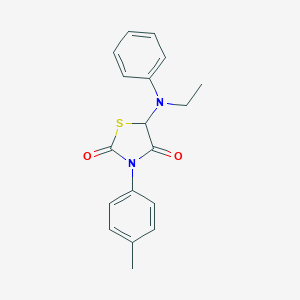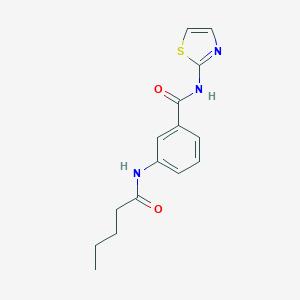![molecular formula C21H24N2O2 B259037 2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B259037.png)
2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as MPQP and has been synthesized using various methods.
作用机制
The mechanism of action of MPQP is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in inflammation. MPQP has also been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
MPQP has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). MPQP has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, MPQP has been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and to increase the levels of antioxidant enzymes such as SOD and catalase.
实验室实验的优点和局限性
One advantage of using MPQP in lab experiments is its potential to exhibit anti-inflammatory, analgesic, and antioxidant properties. Another advantage is its potential role in the treatment of neurodegenerative disorders. However, one limitation of using MPQP in lab experiments is its limited solubility in water, which can affect its bioavailability.
未来方向
For research on MPQP include investigating its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate the mechanism of action of MPQP and to determine its efficacy and safety in humans. In addition, studies are needed to investigate the potential of MPQP as a lead compound for the development of new anti-inflammatory, analgesic, and antioxidant drugs.
合成方法
The synthesis of 2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide has been achieved using different methods. One such method involves the reaction of 8-methyl-3,4-dihydro-2H-quinoline-1-carboxylic acid with 3-amino-4-methylbenzophenone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). The resulting product is then treated with propanoyl chloride to yield MPQP.
科学研究应用
MPQP has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antioxidant properties. MPQP has also been shown to have a potential role in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
产品名称 |
2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide |
|---|---|
分子式 |
C21H24N2O2 |
分子量 |
336.4 g/mol |
IUPAC 名称 |
2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C21H24N2O2/c1-14(2)20(24)22-18-11-5-9-17(13-18)21(25)23-12-6-10-16-8-4-7-15(3)19(16)23/h4-5,7-9,11,13-14H,6,10,12H2,1-3H3,(H,22,24) |
InChI 键 |
BBCDFPWAZJKTHI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1N(CCC2)C(=O)C3=CC(=CC=C3)NC(=O)C(C)C |
规范 SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)C3=CC(=CC=C3)NC(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B258960.png)
![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B258961.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-cyanophenyl)acetamide](/img/structure/B258963.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B258969.png)

![(4-tert-Butyl-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B258971.png)

![(4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile](/img/structure/B258975.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)
